REACTION_CXSMILES
|
CC(C)([O-])C.[K+].C(O)(C)(C)C.[CH2:12]([O:14][C:15](=[O:20])[CH2:16][C:17](=[O:19])[CH3:18])[CH3:13].Cl[CH2:22][C:23]1[CH:28]=[CH:27][C:26]([F:29])=[CH:25][CH:24]=1>O1CCCC1.O>[CH2:12]([O:14][C:15](=[O:20])[CH:16]([CH2:22][C:23]1[CH:28]=[CH:27][C:26]([F:29])=[CH:25][CH:24]=1)[C:17](=[O:19])[CH3:18])[CH3:13] |f:0.1|
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Name
|
|
Quantity
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11.2 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
12.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(C)=O)=O
|
Name
|
|
Quantity
|
11.9 mL
|
Type
|
reactant
|
Smiles
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ClCC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the resulting mixture heated at 70° C. for 20 hours
|
Duration
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20 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined extracts washed with water and saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue purified by distillation under reduced pressure (boiling point, 102-104° C. at 0.42 mbar)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(C)=O)CC1=CC=C(C=C1)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |